molecular formula C24H16Cl2N2O2 B12985498 N-(4-acetylphenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide

N-(4-acetylphenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide

Cat. No.: B12985498
M. Wt: 435.3 g/mol
InChI Key: RTBDTLIEYVOJFB-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide is a quinoline-based carboxamide derivative characterized by a 3,4-dichlorophenyl substituent at the quinoline’s 2-position and a 4-acetylphenyl group attached via the carboxamide moiety. Its synthesis likely involves palladium-catalyzed cross-coupling reactions or nucleophilic substitutions, as inferred from analogous protocols in the literature .

Properties

Molecular Formula

C24H16Cl2N2O2

Molecular Weight

435.3 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide

InChI

InChI=1S/C24H16Cl2N2O2/c1-14(29)15-6-9-17(10-7-15)27-24(30)19-13-23(16-8-11-20(25)21(26)12-16)28-22-5-3-2-4-18(19)22/h2-13H,1H3,(H,27,30)

InChI Key

RTBDTLIEYVOJFB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Biological Activity

N-(4-acetylphenyl)-2-(3,4-dichlorophenyl)quinoline-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, including data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

  • Molecular Formula : C₂₂H₁₅Cl₂N₂O
  • Molecular Weight : 411.26 g/mol

The structure consists of a quinoline core substituted with acetyl and dichlorophenyl groups, which are believed to contribute significantly to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives, including this compound. The mechanism of action often involves the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival.

  • In vitro Studies : The compound has shown significant activity against various cancer cell lines. For instance, it was tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, demonstrating an IC₅₀ value in the low micromolar range, indicating potent antiproliferative effects .
Cell LineIC₅₀ (µM)
MCF-75.2
A5496.8

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary studies have indicated effectiveness against several bacterial strains, including Mycobacterium tuberculosis and Staphylococcus aureus.

  • Minimum Inhibitory Concentration (MIC) values were determined for various strains:
Bacterial StrainMIC (µg/mL)
Mycobacterium tuberculosis2.5
Staphylococcus aureus1.0

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

The proposed mechanism for the anticancer activity includes:

  • HDAC Inhibition : By inhibiting HDACs, the compound promotes the acetylation of histones, leading to altered gene expression that favors apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels can induce oxidative stress in cancer cells, contributing to cell death .

Case Studies

  • Study on HDAC Inhibition :
    • A study synthesized several quinoline derivatives and evaluated their HDAC inhibitory activity.
    • This compound was among the most effective compounds identified, with a specific focus on its selectivity towards HDAC3 .
  • Antimicrobial Efficacy :
    • A comparative study assessed various quinoline derivatives against M. tuberculosis.
    • The compound exhibited superior activity compared to traditional antibiotics like isoniazid and rifampicin .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Amide Group Variations: The 4-acetylphenyl group introduces a polar ketone moiety, which may influence metabolic stability and hydrogen-bonding interactions. Benzyl derivatives (e.g., 4-methylbenzyl in ) add flexibility but may alter pharmacokinetic profiles due to increased hydrophobicity.

Hypothetical Pharmacological Implications

While direct activity data are unavailable in the provided evidence, structural trends suggest:

  • 3,4-Dichlorophenyl : This motif is common in bioactive molecules (e.g., BD 1008, BD 1047 in ), often associated with σ-receptor binding.
  • Acetyl Group : May serve as a metabolic soft spot, influencing half-life.
  • Comparative Activity : Analogs with 4-methylphenyl () or benzyl groups () might exhibit divergent target affinities due to steric or electronic differences.

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